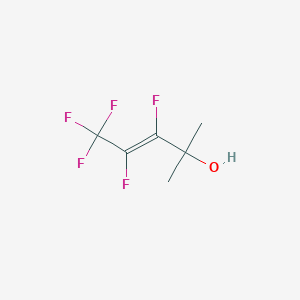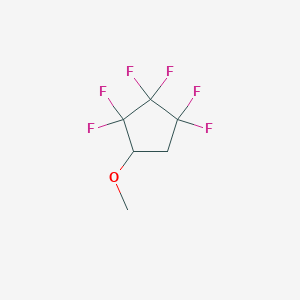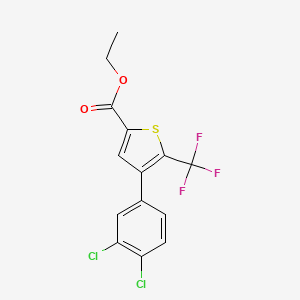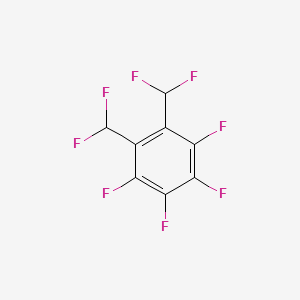
4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene (DFTFPT) is an important fluorinated organic compound used in many scientific applications. It is a versatile building block for a variety of organic syntheses and is used in various areas of research, including drug design, material science, and catalysis. DFTFPT is a highly fluorinated compound, which makes it an ideal candidate for use in a range of applications due to its unique properties. This article will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFTFPT.
科学的研究の応用
4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene has a wide range of applications in scientific research. It is used in drug design, material science, and catalysis. In drug design, it is used as a building block for the synthesis of novel drugs and is used in the development of new drug delivery systems. In material science, it is used as a precursor for the synthesis of novel polymers and other materials, as well as for the modification of existing materials. In catalysis, it is used as a catalyst for organic reactions and has been used in the synthesis of a variety of organic compounds.
作用機序
The mechanism of action of 4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene is not well understood. However, it is believed that the fluorinated compound binds to the active site of enzymes and other proteins, leading to a decrease in their activity. The binding of this compound is thought to be due to its highly fluorinated nature, which allows it to interact with the active site of the enzyme or protein. This interaction leads to a decrease in the activity of the enzyme or protein and can be used to modulate the activity of the enzyme or protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound has a number of effects on the body. It has been shown to have an inhibitory effect on enzymes and other proteins, which can lead to a decrease in their activity. Additionally, this compound has been shown to have an effect on the metabolism of certain drugs, which can lead to an increase or decrease in their effectiveness. Additionally, this compound has been shown to have an effect on the immune system, leading to an increase in the production of inflammatory cytokines. Finally, this compound has been shown to have an effect on the production of hormones, leading to an increase or decrease in their production.
実験室実験の利点と制限
4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high degree of fluorination, which allows it to interact with enzymes and other proteins, leading to a decrease in their activity. Additionally, this compound is relatively non-toxic and has a low boiling point, making it easy to handle in the lab. Finally, this compound is relatively inexpensive, making it an attractive option for laboratory experiments.
However, this compound also has some limitations when used in laboratory experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound is highly reactive and can react with other compounds, which can lead to unwanted side reactions. Finally, this compound can be difficult to handle in the lab due to its high degree of fluorination, which can lead to contamination.
将来の方向性
There are a number of potential future directions for the use of 4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene. One potential direction is the use of this compound in the development of novel drug delivery systems. Additionally, this compound could be used in the synthesis of novel polymers and other materials, as well as for the modification of existing materials. Furthermore, this compound could be used in the development of new catalysts for organic reactions. Finally, this compound could be used in the development of new sensors and imaging agents.
合成法
4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene can be synthesized through a variety of methods, depending on the desired application. The most common and straightforward method is the direct fluorination of toluene with fluorine gas. This reaction produces a mixture of 1,1'-difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl toluene (this compound) and other byproducts. The reaction is typically carried out at room temperature and pressure and is relatively simple and inexpensive. Other methods of synthesis include the use of anhydrous hydrogen fluoride or anhydrous hydrofluoric acid, as well as the use of other fluorinating agents.
特性
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2S/c1-6-2-4-7(5-3-6)19(17,18)10(15,16)8(11)9(12,13)14/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCWIGMHXWPEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)







![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)



![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)